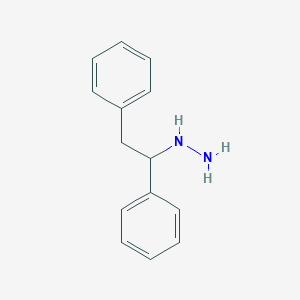
(1,2-Diphenyl-ethyl)-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Diphenyl-ethyl)-hydrazine is an organic compound characterized by the presence of two phenyl groups attached to an ethyl chain, which is further bonded to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Diphenyl-ethyl)-hydrazine typically involves the reaction of 1,2-diphenylethane with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, and maintaining the reaction temperature between 60-80°C for several hours.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium on carbon, can enhance the reaction efficiency and reduce the reaction time. The final product is typically purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: (1,2-Diphenyl-ethyl)-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products: The major products formed from these reactions include azines, amines, and various substituted hydrazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1,2-Diphenyl-ethyl)-hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of (1,2-Diphenyl-ethyl)-hydrazine involves its interaction with various molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in changes in cellular signaling pathways, enzyme activity, and gene expression, contributing to its observed biological effects.
Comparison with Similar Compounds
Diphenidine: A psychoactive substance with a similar structural motif but different pharmacological properties.
1,2-Diphenylethane: A precursor in the synthesis of (1,2-Diphenyl-ethyl)-hydrazine, sharing the diphenyl-ethyl structure.
1,2-Diphenylethylenediamine: Another related compound used in asymmetric synthesis and catalysis.
Uniqueness: this compound is unique due to its hydrazine moiety, which imparts distinct reactivity and potential biological activity compared to its analogs
Properties
CAS No. |
92255-12-4 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1,2-diphenylethylhydrazine |
InChI |
InChI=1S/C14H16N2/c15-16-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14,16H,11,15H2 |
InChI Key |
XUCQFCBDOKCZOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


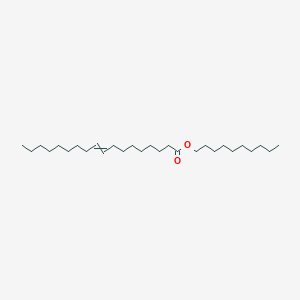
![2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B15147454.png)
![3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B15147460.png)

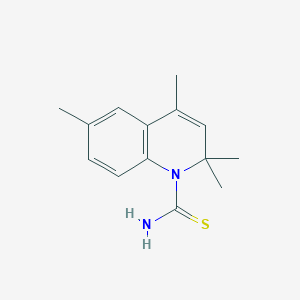


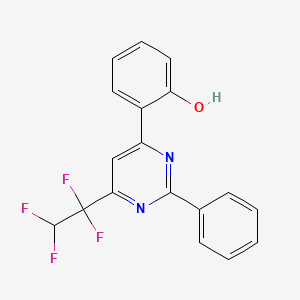
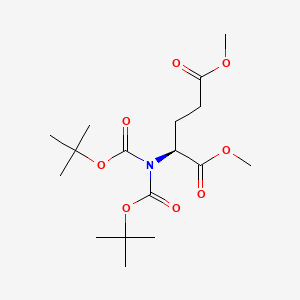

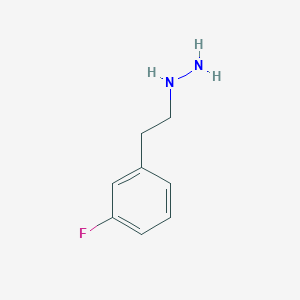
![N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid)](/img/structure/B15147509.png)
![N-ethyl-2-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B15147512.png)
![4-chloro-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B15147526.png)
